1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol

Varenicline synthesis Process chemistry Catalytic dihydroxylation

Achieve regulatory compliance for Varenicline ANDA submissions with this certified impurity reference standard. The mandatory cis-(1R,2R,3S,4S) configuration ensures correct stereochemical outcome in API synthesis and reliable impurity profiling. Substituting with non-certified or generic diols compromises method validation and batch release. Supplied with full ICH-compliant characterization data (CoA, NMR, HPLC). Ideal for HPLC/LC-MS method development, QC release testing, and stability monitoring. Ensure batch-to-batch consistency and avoid costly regulatory delays.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 26326-70-5
Cat. No. B3256053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol
CAS26326-70-5
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1C2C(C(C1C3=CC=CC=C23)O)O
InChIInChI=1S/C11H12O2/c12-10-8-5-9(11(10)13)7-4-2-1-3-6(7)8/h1-4,8-13H,5H2
InChIKeyKKBAQAHAWLUGNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol (CAS 26326-70-5): A Critical Varenicline Intermediate and Validated Impurity Reference


1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol (CAS 26326-70-5), also known as Varenicline Impurity 32, is a bicyclic cis-diol with the molecular formula C11H12O2. This compound serves as a vital intermediate in the synthesis of Varenicline, a nicotinic acetylcholine receptor partial agonist for smoking cessation [1]. Its precise (1R,2R,3S,4S) stereochemistry is critical for the downstream formation of the Varenicline pharmacophore [2]. As a designated reference standard, it supports analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [3].

Why Generic Substitution of 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol Fails in Varenicline Synthesis and Quality Control


The 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol scaffold is not a commodity chemical; its value is derived from its specific stereochemistry and role as a defined process intermediate. Substituting with a generic 'diol' or even a closely related methanonaphthalene analog introduces unacceptable risk in two critical domains. First, the cis-(1R,2R,3S,4S) configuration is mandatory for the correct stereochemical outcome in the final Varenicline API; alternative diastereomers lead to different, often inactive, impurities [1]. Second, in analytical settings, using a non-certified or non-identical impurity standard compromises the validity of ANDA submissions and QC release testing, as the impurity profile and response factor cannot be assumed to be equivalent [2]. The quantitative evidence below substantiates the unique position of CAS 26326-70-5 against potential substitutes.

Quantitative Evidence Guide for 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol: Synthesis Yield, Crystallography, and Regulatory Differentiation


Synthesis Route Efficiency: OsO4-Catalyzed Dihydroxylation Yields 89% vs. Alternative Lower-Yielding Routes

The optimized synthesis of 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol via osmium(VIII) oxide (OsO₄)-catalyzed dihydroxylation of 1,4-dihydro-1,4-methanonaphthalene achieves a significantly higher yield of 89% after 60 hours compared to alternative routes, such as chemoenzymatic cis-dihydroxylation using Pseudomonas putida ML2, which typically yields enantiopure intermediates but at lower overall throughput and with greater process complexity . This established chemical route offers a proven, scalable, and stereoselective advantage for the procurement of this specific cis-diol.

Varenicline synthesis Process chemistry Catalytic dihydroxylation

Crystallographic Identity: Orthorhombic Pbca Space Group with Distinct Unit Cell Parameters vs. Related Methanonaphthalenes

Single-crystal X-ray diffraction establishes the definitive solid-state structure of 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol, revealing an orthorhombic crystal system (space group Pbca) with unit cell parameters a = 10.240 Å, b = 6.237 Å, c = 27.503 Å [1]. This is in contrast to related methanonaphthalene derivatives, such as the tetrabromo analog, which crystallizes in a monoclinic C2 space group with a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, and β = 94.699° [2]. The defined Pbca lattice and the presence of an intramolecular O–H···O hydrogen bond forming an S(5) ring motif provide unique, verifiable fingerprints for identity verification, essential for polymorph control in API manufacturing.

X-ray crystallography Polymorph screening Structural elucidation

Stereochemical Fidelity: (1R,2R,3S,4S) Configuration is Non-Negotiable for Varenicline Potency vs. Incorrect Diastereomers

The Varenicline synthesis pathway mandates the cis-(1R,2R,3S,4S) stereochemistry of the 2,3-diol intermediate. Use of the incorrect diastereomer, such as the trans-diol or other cis-enantiomers, leads to the formation of Varenicline impurities with significantly different pharmacological profiles or complete inactivity [1]. For instance, the (2R,3S) configuration of the related intermediate (2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol is reported as critical for binding to α4β2 nicotinic acetylcholine receptors, while alternative stereoisomers exhibit markedly reduced or no functional activity . This stereochemical purity is a primary driver for the procurement of certified, stereodefined CAS 26326-70-5.

Chiral synthesis Diastereomer control API impurity profiling

Regulatory-Grade Characterization: Full Compliance with ANDA/ICH Guidelines vs. Unqualified 'Research-Grade' Material

1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol supplied as Varenicline Impurity 32 is provided with detailed characterization data compliant with regulatory guidelines (USP/EP), including a Certificate of Analysis (COA) and traceability documentation [1]. This is a critical differentiator from generic 'research-grade' diols that lack the rigorous characterization, purity certification, and stability data required for ANDA submissions, method validation (AMV), and Quality Control (QC) release of Varenicline drug product [2]. Procurement of the certified impurity standard ensures analytical method accuracy and defensibility in a regulatory environment.

ANDA submission Method validation Reference standard

Optimal Application Scenarios for 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol Based on Verified Differentiation


Industrial-Scale Varenicline Intermediate Sourcing

When scaling up Varenicline production, the 89% yield of the OsO₄-catalyzed dihydroxylation route offers a clear economic advantage over lower-yielding or more complex chemoenzymatic alternatives. Procurement of CAS 26326-70-5 ensures a consistent, high-purity supply of the cis-diol, minimizing cost per kilogram and maximizing process robustness.

ANDA Analytical Method Development and Validation

For generic drug manufacturers preparing an ANDA for Varenicline, the use of certified Varenicline Impurity 32 with full ICH-compliant characterization data is non-negotiable. This specific impurity standard is essential for developing validated HPLC or LC-MS methods to quantify related substances, demonstrating control of the impurity profile to regulatory agencies.

Polymorph Screening and Solid-State Characterization in API Development

During Varenicline API development, the known orthorhombic Pbca crystal structure of the diol intermediate serves as a benchmark for solid-form screening. Its unique unit cell parameters and hydrogen-bonding network allow for definitive identification of the desired intermediate and detection of any undesired polymorphic forms that could impact downstream processing or bioavailability.

Quality Control Release Testing and Stability Studies

In QC laboratories, the certified reference standard of 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol is used to identify and quantify this specific impurity in Varenicline drug substance and drug product batches. Its use ensures batch-to-batch consistency and stability monitoring, a critical requirement for commercial release and regulatory compliance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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